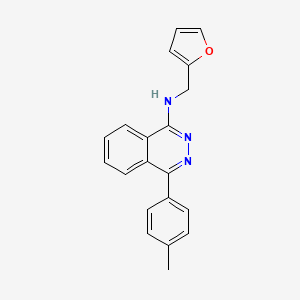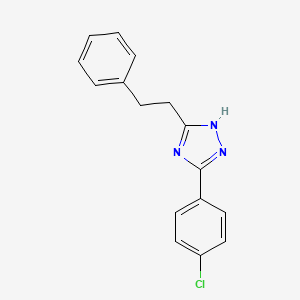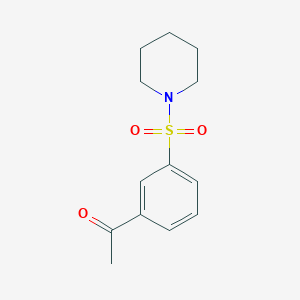
N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazines. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of a furan ring, a methyl-substituted phenyl group, and a phthalazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the phthalazine core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of reactions involving hydrazine.
Introduction of the furan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the phthalazine core.
Attachment of the 4-methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction where a 4-methylphenyl halide reacts with the phthalazine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and phthalazine moieties could play a role in binding to the target sites.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-phenylphthalazin-1-amine: Lacks the methyl group on the phenyl ring.
N-(furan-2-ylmethyl)-4-(4-chlorophenyl)phthalazin-1-amine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine is unique due to the specific combination of the furan ring, the methyl-substituted phenyl group, and the phthalazine core. This unique structure can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C20H17N3O/c1-14-8-10-15(11-9-14)19-17-6-2-3-7-18(17)20(23-22-19)21-13-16-5-4-12-24-16/h2-12H,13H2,1H3,(H,21,23) |
InChI Key |
RDQIIMHWBSTYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B15100183.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15100188.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B15100189.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B15100192.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15100199.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15100201.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15100207.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100219.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15100230.png)

![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15100247.png)
![(5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15100251.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100275.png)
